Methane, trifluoro(methylseleno)-
Description
Methane, trifluoro(methylseleno)- (C₂H₃F₃Se) is a fluorinated organoselenium compound characterized by a methane backbone substituted with a trifluoromethyl (-CF₃) group and a methylseleno (-SeCH₃) group. Organoselenium compounds are notable for their unique electronic properties, catalytic roles, and applications in materials science, while fluorinated groups confer thermal stability and chemical inertness due to strong C-F bonds .
Properties
CAS No. |
1544-55-4 |
|---|---|
Molecular Formula |
C2H3F3Se |
Molecular Weight |
163.01 g/mol |
IUPAC Name |
trifluoro(methylselanyl)methane |
InChI |
InChI=1S/C2H3F3Se/c1-6-2(3,4)5/h1H3 |
InChI Key |
JTYFGEIPDDTBLR-UHFFFAOYSA-N |
Canonical SMILES |
C[Se]C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methane, trifluoro(methylseleno)- typically involves the reaction of trifluoromethylating agents with selenium-containing compounds. One common method is the nucleophilic trifluoromethylation of selenium-containing substrates using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride catalyst . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for Methane, trifluoro(methylseleno)- are not well-documented in the literature. the principles of large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methane, trifluoro(methylseleno)- can undergo various types of chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of Methane, trifluoro(methylseleno)- include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like lithium aluminum hydride for reduction reactions. Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of Methane, trifluoro(methylseleno)- can yield selenoxides, while reduction can produce selenides.
Scientific Research Applications
Methane, trifluoro(methylseleno)- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organoselenium compounds.
Biology: The compound’s selenium content makes it of interest in the study of selenium’s biological roles and potential therapeutic applications.
Medicine: Research into the compound’s potential as a pharmacological agent is ongoing, particularly in the context of its antioxidant properties.
Mechanism of Action
The mechanism of action of Methane, trifluoro(methylseleno)- involves its interaction with various molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the selenium atom can participate in redox reactions. These properties enable the compound to modulate biological processes, such as enzyme activity and oxidative stress responses .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key compounds structurally or functionally related to methane, trifluoro(methylseleno)-:
Key Comparisons
Substituent Effects and Reactivity
- Electron Affinity and Bond Strength: The trifluoromethoxy group in methane, trifluoro(fluoromethoxy)- exhibits high electron affinity due to fluorine’s electronegativity, making it useful in electron-deficient systems . C-Se bonds (234 kJ/mol) are weaker than C-S (272 kJ/mol) or C-O (358 kJ/mol) bonds, suggesting higher reactivity in selenium-containing compounds .
Hazards and Stability
- Methyl trifluoromethanesulfonate is highly corrosive (H314) due to its sulfonate group . Methane, trifluoro(methylseleno)- may pose lower corrosivity but higher toxicity due to selenium, which requires careful handling.
- Chlorofluorocarbons like trichlorofluoro-methane are environmentally persistent but phased out under the Montreal Protocol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
